Naphthalene-1,5-diyl difuran-2-carboxylate
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Overview
Description
5-[(2-FURYLCARBONYL)OXY]-1-NAPHTHYL 2-FUROATE is an organic compound that features a complex structure with both furan and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-FURYLCARBONYL)OXY]-1-NAPHTHYL 2-FUROATE typically involves the esterification of 5-hydroxy-1-naphthoic acid with 2-furoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also considered to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-[(2-FURYLCARBONYL)OXY]-1-NAPHTHYL 2-FUROATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furanones and quinones.
Reduction: Alcohols and diols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[(2-FURYLCARBONYL)OXY]-1-NAPHTHYL 2-FUROATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(2-FURYLCARBONYL)OXY]-1-NAPHTHYL 2-FUROATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and naphthalene moieties allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-naphthoic acid: A precursor in the synthesis of 5-[(2-FURYLCARBONYL)OXY]-1-NAPHTHYL 2-FUROATE.
2-Furoyl chloride: Another precursor used in the synthesis.
Furan-2-carboxylic acid: A related compound with similar reactivity.
Uniqueness
5-[(2-FURYLCARBONYL)OXY]-1-NAPHTHYL 2-FUROATE is unique due to its dual aromatic systems, which provide a combination of stability and reactivity. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C20H12O6 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
[5-(furan-2-carbonyloxy)naphthalen-1-yl] furan-2-carboxylate |
InChI |
InChI=1S/C20H12O6/c21-19(17-9-3-11-23-17)25-15-7-1-5-13-14(15)6-2-8-16(13)26-20(22)18-10-4-12-24-18/h1-12H |
InChI Key |
PJSZUCXAZKLIES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC(=O)C3=CC=CO3)C(=C1)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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